molecular formula C12H14O3S B2637772 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid CAS No. 848369-75-5

2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid

Cat. No.: B2637772
CAS No.: 848369-75-5
M. Wt: 238.3
InChI Key: JSIXPZCPPOPSCY-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) group tethered to a tetrahydrofuran (oxolan)-2-ylmethyl substituent. This structural motif combines the aromatic carboxylic acid core with a cyclic ether moiety, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIXPZCPPOPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Polarity : The oxolan (tetrahydrofuran) group enhances solubility in polar solvents compared to purely aromatic substituents (e.g., 4-fluorobenzyl) .
  • Steric Effects : Bulky substituents like dioxoisoindolylpropyl may hinder membrane permeability but improve target specificity.

Antimicrobial and Antiparasitic Activity

  • Leishmanicidal Activity : Sulfanyl-tethered benzoates, such as 2-{[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate, show potent activity against Leishmania spp. (LC₅₀ = 11–13 µM), attributed to nitroimidazole-mediated redox cycling .
  • Antimicrobial Agents : 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides exhibit broad-spectrum activity against bacteria and fungi (e.g., compound 6h , MIC = 4–8 µg/mL) .

Receptor Binding and Taste Modulation

  • T1R3 Receptor Interaction : 2-(4-Methoxybenzoyl)benzoic acid demonstrates stronger binding (ΔGbinding = −8.2 kcal/mol) to human sweet taste receptors than saccharin, suggesting substituent electronic effects (e.g., methoxy groups) enhance affinity .

Antiproliferative Action

  • Cancer Cell Inhibition: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids inhibit tumor cell proliferation via thiol-mediated apoptosis pathways .

Toxicity and Selectivity

  • Hemolytic Activity : Sulfanyl-acetamide derivatives (e.g., from ) show low hemolysis (HC₅₀ > 500 µg/mL), indicating favorable safety profiles .
  • Cytotoxicity : Exceptions exist; compound 6m in exhibits higher toxicity, likely due to hydrophobic substituents enhancing membrane disruption .

Biological Activity

2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including an oxolane ring and a sulfanyl linkage, suggest various mechanisms of action that may influence biological systems.

The compound can be synthesized through the reaction of 2-mercaptobenzoic acid with oxolan-2-ylmethyl chloride under basic conditions. This process yields a product that is characterized by both a benzoic acid moiety and a sulfanyl group, which can undergo various chemical reactions including oxidation, reduction, and substitution.

Reaction TypeMajor Products
OxidationSulfoxides, sulfones
ReductionBenzyl alcohol derivatives
SubstitutionNitrated, sulfonated, or halogenated derivatives

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, particularly cysteine thiols, leading to modulation of protein functions. Additionally, the oxolane ring may participate in hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.

Biological Activities

Recent studies have explored the biological activities of this compound across various domains:

Anticancer Properties

In vitro studies have suggested that benzoic acid derivatives can promote proteasomal and lysosomal pathways. For instance, compounds structurally related to this compound have been shown to activate cathepsins B and L, which are involved in protein degradation pathways essential for cancer cell survival .

Case Studies

  • Study on Protein Degradation Systems : A study investigated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain compounds significantly enhanced the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These findings suggest potential applications in developing anti-aging therapies .
  • Cytotoxicity Assessments : Another investigation assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058). The results demonstrated low cytotoxicity at effective concentrations, indicating a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[(Tetrahydro-2-furanylmethyl)sulfanyl]propanoic acidTetrahydrofuran ringAntimicrobial
2-[(Oxolan-2-ylmethyl)sulfanyl]benzyl alcoholAlcohol instead of carboxylic acidAntioxidant
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic sulfoxideOxidized formPotential anticancer

Q & A

Q. What are the standard synthetic routes for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols:

Thioether Formation : Reacting 2-mercaptobenzoic acid with oxolan-2-ylmethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., NaHCO₃) under inert conditions .

Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity products (>95%).

  • Optimization : Reaction efficiency depends on solvent polarity (DMF or THF preferred), temperature (60–80°C), and stoichiometric ratios (1:1.2 benzoic acid:halide). Kinetic studies suggest a second-order reaction mechanism .

    • Data Table :
ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF78–8297
Temperature70°C8095
Reaction Time6–8 hours

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Benzoic Acid Moiety : Aromatic protons (δ 7.2–8.1 ppm), carboxylic proton (δ 12.5 ppm).
  • Oxolane Ring : Protons at δ 3.5–4.2 ppm (methylene adjacent to sulfur) and δ 1.8–2.3 ppm (oxolane ring protons) .
  • IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if unreacted thiol remains) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) reveals:
  • Torsion Angles : The oxolane ring adopts an envelope conformation, with the sulfur atom deviating by 15° from planarity .

  • Hydrogen Bonding : Carboxylic acid groups form dimeric structures (O···H distance: 1.8–2.0 Å), stabilizing the crystal lattice .

  • Data Contradictions : Discrepancies in bond lengths (C-S: 1.78–1.82 Å vs. DFT-predicted 1.81 Å) may arise from thermal motion artifacts .

    • Data Table :
ParameterExperimental ValueDFT-Predicted Value
C-S Bond Length1.79 Å1.81 Å
O···H Distance1.85 Å

Q. What strategies mitigate side reactions during functionalization of the thioether group?

  • Methodological Answer :
  • Oxidation Control : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • Protection of Carboxylic Acid : Temporarily esterify the -COOH group (e.g., methyl ester) to prevent nucleophilic interference during alkylation .
  • By-Product Analysis : LC-MS identifies sulfoxide intermediates (m/z 253.1), which can be reduced back using Zn/HCl .

Q. How does computational modeling (e.g., DFT) predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Docking Studies : The compound’s sulfanyl group exhibits high affinity for cysteine residues in enzyme active sites (e.g., binding energy: −8.2 kcal/mol with COX-2) .
  • ADMET Predictions : LogP values (2.1–2.5) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA: 75 Ų) indicates low oral bioavailability .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in aromatic proton splitting patterns?

  • Resolution :
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding, causing peak splitting differences (Δδ = 0.1–0.3 ppm) .
  • Rotamers : Restricted rotation around the C-S bond at room temperature generates diastereotopic protons. Heating the sample to 60°C coalesces peaks .

Research Applications

Q. What in vitro assays validate the anti-inflammatory potential of this compound?

  • Methodological Answer :
  • COX-2 Inhibition Assay : IC₅₀ = 12.3 μM (compared to celecoxib: 0.04 μM). Dose-response curves generated using recombinant enzyme and colorimetric detection (λ = 590 nm) .
  • Cytokine Profiling : Reduces IL-6 secretion in LPS-stimulated macrophages (40% reduction at 50 μM) via ELISA .

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